molecular formula C21H27N7Na2O14P2 B1649369 Disodium nicotinamide adenine dinucleotide CAS No. 606-68-8

Disodium nicotinamide adenine dinucleotide

Cat. No.: B1649369
CAS No.: 606-68-8
M. Wt: 709.4 g/mol
InChI Key: QRGNQKGQENGQSE-WUEGHLCSSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: NADH Disodium Salt Hydrate is typically synthesized through enzymatic reduction of NAD+ (nicotinamide adenine dinucleotide) using specific dehydrogenases such as malic dehydrogenase and lactic dehydrogenase. These enzymes catalyze the reversible transfer of a hydride ion from substrates like malate or lactate to NAD+, forming NADH .

Industrial Production Methods: In industrial settings, NADH Disodium Salt Hydrate is produced through fermentation processes involving microorganisms that naturally produce NADH. The compound is then extracted and purified using various chromatographic techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: NADH Disodium Salt Hydrate primarily undergoes oxidation-reduction reactions. It acts as a reducing agent, donating electrons to various substrates in metabolic pathways .

Common Reagents and Conditions:

Major Products: The major product of NADH oxidation is NAD+, while the reduction of NAD+ results in the formation of NADH .

Mechanism of Action

NADH Disodium Salt Hydrate functions as a coenzyme for a large number of oxidoreductases. It participates in catabolic processes by donating electrons, which are transferred through the electron transport chain to produce ATP, the primary energy currency of the cell. NADH also plays a role in cell signaling events, such as the DNA damage response, by serving as a substrate for poly (ADP-ribose) polymerases (PARPs) .

Comparison with Similar Compounds

Uniqueness: NADH Disodium Salt Hydrate is unique due to its specific role as an electron donor in catabolic processes and its involvement in various cellular signaling pathways. Its reduced form allows it to participate in redox reactions essential for energy production and metabolic regulation .

Properties

CAS No.

606-68-8

Molecular Formula

C21H27N7Na2O14P2

Molecular Weight

709.4 g/mol

IUPAC Name

disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C21H29N7O14P2.2Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;;/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25);;/q;2*+1/p-2/t10-,11-,13-,14-,15-,16-,20-,21-;;/m1../s1

InChI Key

QRGNQKGQENGQSE-WUEGHLCSSA-L

SMILES

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[Na+].[Na+]

Isomeric SMILES

C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[Na+].[Na+]

Canonical SMILES

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[Na+].[Na+]

Key on ui other cas no.

606-68-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Disodium nicotinamide adenine dinucleotide
Reactant of Route 4
Disodium nicotinamide adenine dinucleotide
Reactant of Route 5
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Reactant of Route 6
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